Stereochemical Integrity: Optical Rotation as a Definitive Identity Metric
The L-enantiomer (CAS 2491-20-5) exhibits a positive specific optical rotation of +7.0° (c=1.6, methanol), while its enantiomer, D-alanine methyl ester hydrochloride (CAS 14316-06-4), shows an equal but opposite rotation of -8.0° under identical conditions . The racemic mixture (DL-, CAS 13515-97-4) displays no net optical rotation. This quantifiable stereochemical signature is critical for confirming the identity and enantiopurity of the starting material, directly impacting the stereochemical outcome of downstream syntheses [1].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]25/D +7.0° (c=1.6 in methanol) |
| Comparator Or Baseline | D-alanine methyl ester hydrochloride (CAS 14316-06-4): [α]20/D -8.0° (c=1.6 in methanol); DL-alanine methyl ester hydrochloride (CAS 13515-97-4): ~0° |
| Quantified Difference | +7.0° vs. -8.0° (absolute difference of 15.0°) |
| Conditions | Concentration c=1.6 g/100mL in methanol, temperature 25°C (L-) or 20°C (D-) |
Why This Matters
This difference serves as a non-ambiguous, quantitative identity check to prevent procurement of the incorrect enantiomer, which would compromise stereoselective reactions.
- [1] Davies, J. S. (2003). Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system. Journal of Peptide Science, 9(8), 471–501. View Source
